molecular formula C15H15N5 B2660134 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380176-73-6

1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2660134
CAS No.: 2380176-73-6
M. Wt: 265.32
InChI Key: HNDHQORMBLPWIE-UHFFFAOYSA-N
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Description

1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound that features a unique combination of azetidine, pyrimidine, and benzimidazole moieties

Preparation Methods

The synthesis of 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves multiple steps, typically starting with the preparation of the azetidine ring. One common method involves the reaction of 4-methylpyrimidine with azetidin-3-yl intermediates under controlled conditions. The benzimidazole moiety is then introduced through a condensation reaction with o-phenylenediamine and formic acid . Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the azetidine, pyrimidine, and benzimidazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-11-6-7-16-15(18-11)19-8-12(9-19)20-10-17-13-4-2-3-5-14(13)20/h2-7,10,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDHQORMBLPWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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